molecular formula C19H23F3N6O2 B5628909 3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide

3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B5628909
M. Wt: 424.4 g/mol
InChI Key: KZUIDBZBNNCJLR-UHFFFAOYSA-N
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Description

3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a tetrazole ring, a piperidine ring, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acylation of Piperidine Ring: The piperidine ring is acylated using a suitable acyl chloride, such as 3-(tetrazol-1-yl)propanoyl chloride, under basic conditions.

    Introduction of Trifluoromethylphenyl Group: The final step involves coupling the acylated piperidine intermediate with 4-(trifluoromethyl)phenylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory or analgesic properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring may interact with enzymes or receptors, modulating their activity. The piperidine ring and trifluoromethylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Tetrazol-1-yl)propanoic acid
  • 3-(1H-1,2,3,4-Tetrazol-1-yl)propanoic acid
  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[1-[3-(tetrazol-1-yl)propanoyl]piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N6O2/c20-19(21,22)15-4-6-16(7-5-15)24-17(29)8-3-14-2-1-10-27(12-14)18(30)9-11-28-13-23-25-26-28/h4-7,13-14H,1-3,8-12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUIDBZBNNCJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2C=NN=N2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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